molecular formula C15H7ClN2O3 B5612554 2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid

2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid

Cat. No.: B5612554
M. Wt: 298.68 g/mol
InChI Key: FTWFGNUKZGEOKC-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids

Properties

IUPAC Name

2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O3/c16-13-3-1-10(6-12(13)15(19)20)14-4-2-11(21-14)5-9(7-17)8-18/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFGNUKZGEOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C#N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dicyanoethenyl group: This step involves the reaction of the furan derivative with a dicyanoethenyl reagent, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The chloro group and dicyanoethenyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid derivatives: Compounds with similar structures but different substituents.

    Benzoic acid derivatives: Compounds with variations in the functional groups attached to the benzoic acid core.

    Furan derivatives: Compounds with different substituents on the furan ring.

Uniqueness

This compound is unique due to the combination of its chloro, furan, and dicyanoethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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